4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Description

Properties

IUPAC Name |

2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBIKJACWUFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213210 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167306-96-9 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mesomorphic Properties of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mesomorphic properties of the calamitic liquid crystal, 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (CAS No. 167306-96-9). While specific, publicly available experimental data on its phase transitions is limited, this document leverages established structure-property relationships and comparative analysis with well-characterized analogues to predict its liquid crystalline behavior. We delve into the molecular architecture's influence on mesomorphism, focusing on the critical role of the terminal fluoro-substituent. Furthermore, this guide presents detailed, field-proven protocols for the empirical characterization of such materials using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), providing researchers with the necessary framework for experimental validation. This document is intended for scientists and professionals in materials research and drug development seeking a deep understanding of fluorinated liquid crystals.

Introduction to the Compound

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] Its elongated, rod-like (calamitic) molecular structure is the fundamental prerequisite for the formation of anisotropic liquid phases. The molecule consists of three key components: a flexible pentyl aliphatic chain, a rigid core composed of a cyclohexane and a benzene ring, and a terminal fluorine atom. This compound is recognized as a liquid crystal monomer (LCM) used in the manufacturing of liquid crystal displays (LCDs), highlighting its relevance in the optoelectronics industry.[2]

The defining feature of this molecule is the terminal fluorine atom, which significantly influences the compound's physical and mesomorphic properties compared to its non-fluorinated or cyano-substituted counterparts.[3][4] Understanding these effects is critical for designing liquid crystal mixtures with specific, tailored characteristics for advanced applications.

The Influence of Molecular Structure on Mesomorphism

The mesomorphic behavior of a compound is a direct consequence of its molecular geometry and intermolecular forces. For 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, each structural component plays a distinct and crucial role.

The Rigid Core: Cyclohexane-Benzene Unit

The trans-cyclohexane and benzene rings form a rigid, linear core that promotes the parallel alignment of molecules necessary for liquid crystal phase formation. The trans configuration of the cyclohexane ring is critical; it ensures the pentyl and fluorophenyl groups are positioned at opposite ends, maximizing the molecule's length-to-breadth ratio (aspect ratio), a key factor for achieving mesophase stability.

The Flexible Tail: Pentyl Group

The terminal pentyl (C5H11) chain provides molecular flexibility. This aliphatic tail disrupts perfect crystalline packing, lowering the melting point and broadening the temperature range over which the liquid crystal phase can exist. The length of this alkyl chain is a primary determinant of the specific mesophases that form; for instance, longer chains tend to promote more ordered smectic phases, while shorter chains, like the pentyl group here, typically favor the nematic phase.[5]

The Terminal Substituent: The Role of Fluorine

The substitution of a hydrogen atom with a fluorine atom on the benzene ring is a pivotal design choice that modulates several key properties:

-

Dielectric Anisotropy (Δε): The carbon-fluorine bond possesses a significant dipole moment. The position of this polar group on the molecular axis dictates the sign and magnitude of the dielectric anisotropy, a critical parameter for the functioning of LCDs. Unlike the strongly polar cyano (-CN) group found in analogous compounds, which produces a large positive Δε, the terminal fluoro group provides a more moderate polarity.

-

Intermolecular Forces & Phase Stability: The fluorine atom is highly electronegative but is a weak hydrogen bond acceptor. Its incorporation alters the dipole-dipole interactions and steric effects between molecules. Compared to the cyano-analogue, which exhibits strong antiparallel dimerization due to its large dipole moment, the fluorinated compound is expected to have weaker and different intermolecular associations. This directly impacts the thermal stability of the mesophase.[3][4]

-

Viscosity: Fluorination of the molecular core is a well-established strategy for reducing the rotational viscosity of liquid crystals.[5] Lower viscosity is highly desirable as it leads to faster switching times in display applications.

Predicted Mesomorphic Properties & Comparative Analysis

Direct experimental data for the phase transitions of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is not widely published. However, we can make scientifically grounded predictions by comparing it to its extensively studied chemical cousin, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) . PCH5 has the same core structure but features a cyano (-CN) terminal group instead of fluorine.

The strong dipole of the nitrile group in PCH5 leads to powerful intermolecular attractions, resulting in a relatively high clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). The substitution with a less polar fluorine atom is expected to reduce these intermolecular forces, thereby lowering the thermal stability of the nematic phase.

| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene |

| CAS Number | 61204-01-1 | 167306-96-9 |

| Terminal Group | -C≡N | -F |

| Mesophase Type | Nematic[6] | Predicted: Nematic |

| Cr → N Transition (TCr-N) | 303 K (30.0 °C)[6] | Predicted: Lower than PCH5 |

| N → I Transition (TN-I / Clearing Point) | 327.6 K (54.4 °C)[6] | Predicted: Significantly lower than PCH5 |

| Dielectric Anisotropy (Δε) | Large, Positive | Predicted: Moderately Positive |

| Viscosity | Moderate | Predicted: Lower than PCH5 |

| Table 1: Comparison of the known properties of the reference compound PCH5 with the predicted properties of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. |

Standard Methodologies for Mesophase Characterization

To empirically validate the predicted properties, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Causality and Expertise: DSC is the gold standard for identifying first-order phase transitions in thermotropic liquid crystals. It precisely measures the heat flow into or out of a sample as a function of temperature. When the material transitions from a more ordered state to a less ordered one (e.g., crystal to nematic, or nematic to isotropic liquid), it absorbs energy, a process detected as an endothermic peak on the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of transition (ΔH). This provides quantitative, thermodynamic data about the stability of each phase.[7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant, inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 80 °C). This scan removes any previous thermal history.

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature. This allows for the observation of liquid crystal phase formation from the isotropic state.

-

Second Heating Scan: Heat the sample again at the same rate (10 °C/min) to 80 °C. The data from this second heating scan is typically used for analysis, as it represents the behavior of a sample with a consistent thermal history.

-

-

Data Analysis: Identify the onset and peak temperatures of endothermic events on the second heating curve. The peak corresponding to the crystal-to-mesophase transition is the melting point, and the peak for the mesophase-to-isotropic liquid transition is the clearing point. Integrate the peak areas to determine the enthalpies of transition (ΔH).

Caption: Workflow for DSC analysis of a liquid crystal.

Polarized Optical Microscopy (POM)

Causality and Expertise: POM is a qualitative technique essential for visually identifying the type of mesophase. Liquid crystals are optically anisotropic (birefringent), meaning they refract light differently depending on the orientation of the molecules.[8] When a thin film of the liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, textured image.[9] Isotropic liquids, in contrast, appear black. Each type of liquid crystal phase (nematic, smectic, cholesteric) exhibits a unique and identifiable optical texture. The nematic phase is commonly identified by its characteristic "Schlieren" or "marbled" texture.[7][10]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample onto a clean glass microscope slide. Cover it with a glass coverslip, pressing gently to create a thin film.

-

Instrument Setup: Place the slide on a hot stage attached to the polarizing microscope. The hot stage allows for precise temperature control.

-

Observation During Heating:

-

Position the sample between the crossed polarizers.

-

Slowly heat the sample (e.g., 5 °C/min) from room temperature.

-

Observe the sample through the eyepieces. Note the temperature at which the solid crystals melt into a fluid, birefringent phase. Capture images of the characteristic textures.

-

Continue heating until the sample becomes completely dark (extinction), which indicates the transition to the isotropic liquid. This temperature is the clearing point.

-

-

Observation During Cooling:

-

Slowly cool the sample from the isotropic phase.

-

Observe the formation of birefringent droplets (nucleation) from the dark isotropic liquid. These droplets will coalesce to form the bulk liquid crystal texture.

-

This step is crucial as some liquid crystal phases are only visible upon cooling (monotropic) rather than upon heating (enantiotropic).

-

Caption: Workflow for POM analysis of a liquid crystal.

Conclusion

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a calamitic liquid crystal whose mesomorphic properties are strongly dictated by its molecular structure, particularly the terminal fluoro-substituent. Based on established structure-property relationships, it is predicted to exhibit a nematic liquid crystal phase with a lower clearing point and reduced viscosity compared to its well-known benzonitrile analogue, PCH5. These characteristics make it a potentially valuable component for formulating liquid crystal mixtures for display and photonic applications. This guide provides the foundational knowledge and detailed experimental frameworks using DSC and POM for the empirical validation of these predicted properties, empowering researchers to fully characterize this and similar novel materials.

References

-

Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. ResearchGate. [Link]

-

Górski, M., Tykarska, M., & Czerwiński, M. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(12), 4549-4560. [Link]

-

Miller, D. S., & Abbott, N. L. (2012). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]

-

ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal.... [Link]

-

Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

-

DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]

-

University of Colorado Boulder. (n.d.). Optical Microscopy of Soft Matter Systems. [Link]

-

Frinton Laboratories Inc. (n.d.). Liquid Crystals. [Link]

-

Lu, Z., et al. (2020). Screening New Persistent and Bioaccumulative Organics in China's Inventory of Industrial Chemicals. Environmental Science & Technology, 54(12), 7384–7393. [Link]

-

PubMed. (n.d.). Liquid phase behavior of perfluoroalkylalkane surfactants. [Link]

-

ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. [Link]

-

Rahman, M. L., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Molecules, 26(20), 6127. [Link]

Sources

- 1. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. colorado.edu [colorado.edu]

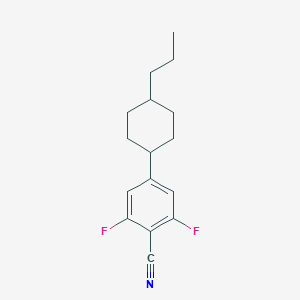

Chemical structure of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

An In-Depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, a key mesogenic compound in the field of liquid crystal technologies. We delve into its core molecular architecture, detailing the significance of its constituent parts—the pentyl tail, the trans-cyclohexane linker, and the terminal fluorobenzene ring. This document outlines a representative synthetic pathway and establishes a rigorous, multi-technique analytical workflow for structural verification and purity assessment. Furthermore, it explores the material's critical liquid crystalline properties, drawing comparisons with analogous, well-characterized compounds to elucidate structure-property relationships. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of advanced liquid crystal materials.

Introduction: A Core Component in Modern Nematic Liquid Crystals

Liquid crystal science is the foundation of modern display technology and is finding expanding applications in photonics, telecommunications, and sensing.[1][2] The performance of devices in these fields is critically dependent on the molecular design of the liquid crystal materials themselves. Compounds like 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene are exemplars of the calamitic (rod-like) mesogens that form the basis of the nematic phases essential for applications such as the ubiquitous liquid-crystal display (LCD).[3]

The Role of Fluorinated Mesogens

The strategic incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal design.[4] The fluorine substituent is small, allowing it to be integrated into various parts of the molecular structure without disrupting the liquid crystalline nature of the material.[4][5] However, its high electronegativity imparts a strong, localized dipole moment. This modification profoundly influences the bulk material properties, leading to advantages such as optimized dielectric anisotropy (Δε), enhanced resistivity, reduced viscosity, and improved overall performance.[6][7] In 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, the terminal fluorine atom is pivotal in defining the molecule's electronic characteristics.

Structural Rationale of the Title Compound

The molecular architecture of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a deliberate combination of three distinct functional units, each contributing to its overall properties:

-

A flexible pentyl chain (C₅H₁₁): This non-polar alkyl tail contributes to the molecule's fluidity and influences its melting point and clearing point (the temperature of transition from the nematic to the isotropic liquid phase).

-

A rigid core (cyclohexane-benzene): This core, composed of a cyclohexane ring and a benzene ring, provides the structural rigidity necessary for the formation of an ordered, anisotropic liquid crystal phase. The trans configuration of the 1,4-substituted cyclohexane is critical for maintaining a linear, rod-like shape, which is essential for nematic phase formation.

-

A polar terminal fluorine atom (-F): As discussed, this group introduces a strong dipole moment along the molecular axis, which is crucial for controlling the material's response to an external electric field. This response is quantified by the dielectric anisotropy (Δε).[1]

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a material begins with its fundamental physical and chemical identity. This section details the structural and spectroscopic properties of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene.

Core Structure and Stereochemistry

The IUPAC name for this compound is 1-fluoro-4-(trans-4-pentylcyclohexyl)benzene. The 'trans' designation specifies that the pentyl group and the fluorophenyl group are on opposite sides of the cyclohexane ring, maximizing the molecule's length-to-breadth ratio and promoting the formation of the nematic liquid crystal phase.

Tabulated Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76802-61-4 | [8] |

| Molecular Formula | C₁₇H₂₅F | [8] |

| Molecular Weight | 248.4 g/mol | [8] |

| Appearance | White Crystalline Solid / Nematic Liquid | |

| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)F | [8] |

| InChI Key | VCIVJVKSOMDCMN-UHFFFAOYSA-N | [8] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

-

2.3.1 ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show distinct regions. The aliphatic protons of the pentyl chain (CH₃, CH₂) will appear as complex multiplets in the upfield region (~0.8-1.5 ppm). The cyclohexane ring protons will also produce a series of complex, overlapping multiplets (~1.2-2.5 ppm). The aromatic protons on the fluorobenzene ring will appear further downfield, likely as two multiplets (~6.9-7.2 ppm), with their splitting patterns complicated by both proton-proton and proton-fluorine coupling.[9]

-

¹³C NMR: The spectrum will be consistent with the 17 carbon atoms in the molecule. The pentyl and cyclohexyl carbons will resonate in the aliphatic region (~14-45 ppm). The six aromatic carbons will appear in the downfield region (~115-165 ppm), with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a multiplet due to coupling with the ortho-protons on the benzene ring.

-

-

2.3.2 Mass Spectrometry (MS)

-

Electron Ionization (EI) GC-MS analysis is expected to show a molecular ion peak (M⁺) at m/z = 248. Key fragmentation patterns would include the loss of the pentyl chain (M-71), cleavage of the cyclohexane ring, and fragments corresponding to the fluorophenyl moiety (e.g., fluorotropylium ion at m/z 109). The NIST library entry for this compound shows prominent peaks at m/z 122 and 109.[8]

-

-

2.3.3 Infrared (IR) Spectroscopy

-

The IR spectrum will be characterized by strong C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aromatic C=C stretching bands will be present in the 1500-1600 cm⁻¹ region. A strong C-F stretching vibration is expected in the 1250-1350 cm⁻¹ range.[6]

-

Synthetic Pathway: A Representative Protocol

While multiple synthetic routes exist for 4-alkyl-cyclohexyl-phenyl structures, a common and effective strategy involves a Grignard coupling reaction. This approach offers a reliable method for forming the crucial carbon-carbon bond between the cyclohexane and phenyl rings.

Strategic Approach: Grignard Coupling

The causality behind this choice rests on the robust nature of Grignard reagents for forming C-C bonds with aromatic systems. The synthesis begins by preparing a Grignard reagent from a suitable halogenated pentylcyclohexane precursor. This nucleophilic organometallic species is then reacted with a fluorinated aromatic electrophile, such as 1,4-difluorobenzene, to yield the target molecule. This method is analogous to established procedures for similar liquid crystal molecules.[10]

Visualization of Synthetic Workflow

The following diagram outlines the key transformations in the proposed synthetic route.

Caption: A representative Grignard-based synthetic pathway.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.

Step 1: Bromination of trans-4-Pentylcyclohexanol

-

To a stirred solution of trans-4-pentylcyclohexanol in a suitable non-polar solvent (e.g., toluene), add hydrobromic acid (48% aqueous solution).

-

Heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Cool the reaction, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1-bromo-4-pentylcyclohexane. Purify by vacuum distillation.

Step 2: Formation of the Grignard Reagent

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of trans-1-bromo-4-pentylcyclohexane (from Step 1) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of (4-Pentylcyclohexyl)magnesium bromide.

Step 3: Grignard Coupling to Form the Final Product

-

In a separate flask under an inert atmosphere, prepare a solution of 1,4-difluorobenzene in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent prepared in Step 2 to the 1,4-difluorobenzene solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by GC-MS for the formation of the product.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene.

Analytical Workflow for Structural Verification and Purity Assessment

Confirming the identity and purity of the final compound is a non-negotiable step in scientific research. A sequential, multi-technique approach ensures the highest degree of confidence in the material's quality.

A Multi-technique Approach to Validation

The workflow begins with a combined chromatography-mass spectrometry technique (GC-MS) to confirm the molecular weight and identify major components. This is followed by High-Performance Liquid Chromatography (HPLC) for precise purity quantification. Finally, NMR spectroscopy provides definitive structural elucidation.

Visualization of Analytical Workflow

This diagram illustrates the logical flow of the characterization process.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Advantage: A Technical Guide to the Physical Properties of Advanced Liquid Crystals

Abstract

This technical guide provides an in-depth exploration of the core physical properties of fluorinated liquid crystals, materials that have become indispensable in modern science and technology. The strategic incorporation of fluorine atoms into liquid crystalline structures imparts unique and highly desirable characteristics, including tailored dielectric anisotropy, low viscosity, and high optical birefringence. These properties have propelled their use in advanced applications ranging from high-performance liquid crystal displays (LCDs) to innovative platforms for drug delivery and biosensing. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, characterization, and application of these remarkable materials. We delve into the causal relationships between molecular structure and macroscopic properties, provide validated experimental protocols for their measurement, and present a forward-looking perspective on their evolving role in science and medicine.

Introduction: The Unique Role of Fluorine in Liquid Crystal Engineering

The field of liquid crystals has been revolutionized by the introduction of fluorine atoms into their molecular architecture. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius make it a powerful tool for fine-tuning the intermolecular forces that govern the mesophase behavior and physical properties of these materials.[1][2] Unlike the cyano group, which was prevalent in early liquid crystal technologies, fluorine substitution offers enhanced thermal and chemical stability, a crucial factor for the longevity and reliability of modern devices.

The strategic placement of fluorine atoms within the liquid crystal molecule—be it on the aromatic core, in the terminal alkyl chains, or as part of a linking group—allows for precise control over key physical parameters.[1][2] This "molecular engineering" approach has enabled the development of liquid crystals with either positive or negative dielectric anisotropy, a critical determinant for their application in different display modes such as twisted nematic (TN) and vertical alignment (VA).[3] Furthermore, fluorination can significantly reduce viscosity, leading to faster switching times in displays, and can be used to modulate optical anisotropy to optimize contrast and viewing angles.[4]

Beyond display technologies, the unique self-assembly properties of fluorinated liquid crystals are being harnessed for biomedical applications. Their ability to form ordered structures in solution makes them promising candidates for the encapsulation and controlled release of therapeutic agents.[5] The biocompatibility and tunable properties of these materials open up new frontiers in drug delivery and the development of highly sensitive biosensors.[6][7][8][9]

This guide will systematically explore the key physical properties of fluorinated liquid crystals, providing both the theoretical underpinnings and practical methodologies for their characterization.

Dielectric Anisotropy: The Engine of Electro-Optical Switching

Dielectric anisotropy (Δɛ) is arguably the most critical physical property of a nematic liquid crystal for display applications, as it dictates the material's response to an applied electric field. It is defined as the difference between the dielectric permittivity parallel (ɛ∥) and perpendicular (ɛ⊥) to the director, the average direction of the long molecular axes.

The magnitude and sign of Δɛ are determined by the molecular dipole moment and its orientation relative to the principal molecular axis.[10] The introduction of highly electronegative fluorine atoms allows for the precise engineering of the molecular dipole.

-

Positive Dielectric Anisotropy (Δɛ > 0): Achieved when the net dipole moment is parallel to the long molecular axis. This is typical for molecules with terminal fluorine substituents.

-

Negative Dielectric Anisotropy (Δɛ < 0): Results from a net dipole moment perpendicular to the long molecular axis, often achieved through lateral fluorination of the aromatic core.[11]

The ability to tailor Δɛ is fundamental to the design of different LCD modes. For instance, TN displays require materials with positive Δɛ, while VA displays utilize those with negative Δɛ.[3]

Table 1: Representative Dielectric Anisotropy Values for Fluorinated Liquid Crystals

| Compound Type | Structure | Dielectric Anisotropy (Δɛ) | Reference |

| Laterally Difluoro-terphenyl | R1-(C₆H₄)-C₆H₂(F)₂-(C₆H₄)-R2 | -1.8 to -2.0 | [12] |

| Fluorinated Phenyl Bicyclohexane | C₃H₇-(C₆H₁₀)₂-C₆H₃(F)-CN | Varies with F position | [13] |

| Fluorinated Benzoxazole | Varies | High positive values | [14] |

Experimental Protocol: Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations.

Equipment:

-

LCR Meter

-

Function Generator

-

Temperature-controlled hot stage

-

Homogeneously aligned liquid crystal cell (for ɛ∥)

-

Homeotropically aligned liquid crystal cell (for ɛ⊥)

-

Polarizing Optical Microscope

Procedure:

-

Cell Preparation: Fill a homogeneously aligned cell and a homeotropically aligned cell with the fluorinated liquid crystal sample in its isotropic phase via capillary action.

-

Temperature Control: Place the cells in the hot stage and slowly cool to the desired measurement temperature within the nematic phase. Verify the alignment using a polarizing optical microscope.

-

Capacitance Measurement (ɛ⊥):

-

Place the homeotropically aligned cell in the measurement setup.

-

Apply a low-frequency AC voltage (typically 1 kHz) across the cell.

-

Measure the capacitance (C⊥) using the LCR meter.

-

Calculate the perpendicular permittivity using the formula: ɛ⊥ = (C⊥ * d) / (ɛ₀ * A), where d is the cell gap, A is the electrode area, and ɛ₀ is the permittivity of free space.

-

-

Capacitance Measurement (ɛ∥):

-

Place the homogeneously aligned cell in the setup.

-

Apply the same AC voltage and measure the capacitance (C∥).

-

Calculate the parallel permittivity: ɛ∥ = (C∥ * d) / (ɛ₀ * A).

-

-

Calculate Dielectric Anisotropy: Δɛ = ɛ∥ - ɛ⊥.

Optical Anisotropy (Birefringence): The Key to Light Modulation

Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. This property is fundamental to the operation of LCDs, as it enables the manipulation of the polarization of light passing through the material.

Fluorinated liquid crystals, particularly those with highly conjugated aromatic cores like phenyl tolanes and terphenyls, can exhibit high birefringence.[15][16] A high Δn is advantageous for applications requiring thin cell gaps, which leads to faster response times.

Table 2: Representative Optical Birefringence Values for Fluorinated Liquid Crystals

| Compound Type | Structure | Birefringence (Δn) at ~589 nm | Reference |

| Fluorinated Isothiocyanato Biphenyl | C₄H₉-(C₆H₁₀)-C₆H₃(F)₂-NCS | ~0.28 | [15][17] |

| Fluorinated Isothiocyanato Terphenyl | Varies | 0.35 - 0.52 | [16] |

| Difluorovinyl Tolane | Varies | ~0.258 | [3] |

Experimental Protocol: Measurement of Optical Birefringence

The Abbe refractometer method is a common technique for determining the refractive indices of liquid crystals.

Equipment:

-

Abbe Refractometer with a temperature-controlled prism

-

Polarizer

-

Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

-

Homogeneously aligned liquid crystal cell with a small prism of known refractive index and angle.

Procedure:

-

Sample Preparation: A thin layer of the homogeneously aligned liquid crystal is placed between the prisms of the Abbe refractometer.

-

Temperature Control: The temperature of the prisms is controlled to the desired measurement temperature.

-

Measurement of nₒ:

-

Orient the polarizer such that the light is polarized perpendicular to the director of the liquid crystal.

-

Measure the critical angle of total internal reflection and determine the ordinary refractive index (nₒ).

-

-

Measurement of nₑ:

-

Rotate the polarizer by 90 degrees so that the light is polarized parallel to the director.

-

Measure the critical angle and determine the extraordinary refractive index (nₑ).

-

-

Calculate Birefringence: Δn = nₑ - nₒ.

Viscosity: A Critical Factor for Switching Speed

The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key parameter determining the switching speed of an LCD.[18] Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, resulting in faster response times.

Fluorination can have a complex effect on viscosity. While the introduction of fluorine can sometimes increase molecular interactions, leading to higher viscosity, strategic fluorination, particularly in the terminal chains, can disrupt molecular packing and lead to a reduction in viscosity.[19] The development of low-viscosity fluorinated liquid crystals is a major area of research for next-generation displays.[4]

Table 3: Representative Rotational Viscosity Values for Fluorinated Liquid Crystals

| Compound Type | Viscosity (γ₁) [mPa·s] | Temperature (°C) | Reference |

| Fluorinated Terphenyl Mixture | ~150 | 25 | [19] |

| Nematic Mixture ZLI-2293 | ~25 | 20 | [20] |

| Nematic Mixture E7 | ~50 | 20 | [21] |

Experimental Protocol: Measurement of Rotational Viscosity

The transient current method is a widely used technique to determine the rotational viscosity.

Equipment:

-

Function generator

-

Digital oscilloscope

-

Homogeneously aligned liquid crystal cell

-

Temperature-controlled hot stage

Procedure:

-

Cell Preparation and Setup: Place the homogeneously aligned cell filled with the liquid crystal in the hot stage at the desired temperature.

-

Apply Voltage Pulse: Apply a square wave voltage pulse to the cell with an amplitude sufficient to cause the liquid crystal molecules to reorient.

-

Measure Transient Current: Record the transient current that flows as the molecules rotate using the digital oscilloscope.

-

Data Analysis: The rotational viscosity (γ₁) can be calculated from the peak of the transient current and the decay time of the current after the voltage is removed. The analysis involves fitting the current response to theoretical models that relate the current to the director reorientation dynamics.[20]

Elastic Constants: Governing the Deformation of the Director Field

The elastic constants (K₁₁, K₂₂, K₃₃) describe the energy required to deform the liquid crystal director from its equilibrium orientation.[22][23] They correspond to splay, twist, and bend deformations, respectively. These constants are crucial for determining the threshold voltage for switching and the sharpness of the electro-optical response.

The relationship between the elastic constants and molecular structure is complex. Generally, molecules with greater rigidity and a higher aspect ratio tend to have larger elastic constants. Fluorination can influence the elastic constants by altering intermolecular interactions and molecular shape.[13]

Table 4: Representative Frank Elastic Constant Values for Nematic Liquid Crystals

| Constant | Typical Value Range (pN) |

| Splay (K₁₁) | 5 - 15 |

| Twist (K₂₂) | 3 - 10 |

| Bend (K₃₃) | 5 - 20 |

Note: Specific values for fluorinated liquid crystals can vary significantly based on molecular structure. The provided range is typical for nematic liquid crystals in general.[24]

Experimental Protocol: Measurement of Elastic Constants

The Fredericks transition method is a classic technique for determining the splay (K₁₁) and bend (K₃₃) elastic constants.

Equipment:

-

Function generator

-

He-Ne laser

-

Photodetector

-

Homogeneously aligned cell (for K₁₁) or homeotropically aligned cell (for K₃₃)

-

Temperature-controlled hot stage

-

Polarizers

Procedure:

-

Setup for K₁₁ (Splay):

-

Place a homogeneously aligned cell between crossed polarizers in the hot stage.

-

Direct the laser beam through the setup to the photodetector.

-

-

Determine Threshold Voltage (Vth):

-

Slowly increase the AC voltage applied across the cell.

-

Monitor the transmitted light intensity. The voltage at which the intensity begins to change is the threshold voltage for the Fredericks transition.

-

-

Calculate K₁₁: The splay elastic constant is calculated using the formula: K₁₁ = ε₀Δɛ(Vth/π)².

-

Setup and Calculation for K₃₃ (Bend):

-

Repeat the procedure using a homeotropically aligned cell to determine the threshold voltage for the bend deformation.

-

Calculate K₃₃ using the same formula.

-

-

Twist Elastic Constant (K₂₂): The twist elastic constant is more complex to measure directly and often requires more advanced techniques such as observing the cholesteric pitch in a doped nematic or using electro-optic methods in a twisted nematic cell.[24]

Visualization of Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Diagram 1: Molecular Engineering of Dielectric Anisotropy

Caption: Control of dielectric anisotropy through strategic fluorination.

Diagram 2: Workflow for Characterizing Physical Properties

Caption: A typical workflow for the physical characterization of a novel fluorinated liquid crystal.

Applications in Drug Development and Biosensing

The unique properties of fluorinated liquid crystals are not limited to display technologies. Their ability to self-assemble into highly ordered structures and their responsiveness to external stimuli make them exciting candidates for biomedical applications.

Drug Delivery Systems

Lyotropic liquid crystals, which form ordered phases in the presence of a solvent, have been extensively studied as drug delivery vehicles.[25][26] The incorporation of fluorine into these systems can offer several advantages:

-

Enhanced Stability: The strong C-F bond can increase the chemical and thermal stability of the liquid crystalline nanocarriers, protecting the encapsulated drug from degradation.

-

Controlled Release: The specific molecular interactions and phase behavior of fluorinated liquid crystals can be tuned to control the release kinetics of the drug.

-

Targeted Delivery: The surface of fluorinated liquid crystal nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

For example, lyotropic cubic and hexagonal phases of fluorinated amphiphiles can encapsulate both hydrophobic and hydrophilic drugs, offering a versatile platform for controlled release.[27] While much of the research has focused on non-fluorinated systems, the principles of self-assembly and drug encapsulation are directly applicable, with the added benefits of fluorine's unique properties.

Biosensors

The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to create highly sensitive, label-free biosensors.[9] The principle involves immobilizing a biological recognition element (e.g., an antibody or enzyme) on a surface. When the target analyte binds to the recognition element, it disrupts the alignment of the overlying liquid crystal layer, leading to a detectable optical signal.

Fluorinated liquid crystals are well-suited for these applications due to their:

-

High Sensitivity: Their well-defined ordering can be easily perturbed by binding events at the interface.

-

Optical Clarity: Their high transparency in the visible spectrum allows for easy detection of changes in birefringence.

-

Chemical Inertness: This property ensures that the liquid crystal itself does not interfere with the biological recognition event.

These biosensors have been developed for the detection of a wide range of analytes, including proteins, DNA, and small molecules, with potential applications in medical diagnostics and environmental monitoring.[6][8]

Conclusion and Future Outlook

Fluorinated liquid crystals represent a remarkable class of materials whose physical properties can be precisely tailored through synthetic chemistry. The ability to control dielectric and optical anisotropy, viscosity, and elastic constants has been the driving force behind the revolution in display technology. Looking forward, the unique self-assembly characteristics and biocompatibility of these materials are paving the way for exciting new applications in the life sciences. As our understanding of the intricate relationship between molecular structure and macroscopic properties deepens, we can expect the development of even more sophisticated fluorinated liquid crystals with enhanced performance for next-generation displays and transformative potential in drug delivery and diagnostics. The "fluorinated advantage" will undoubtedly continue to be a cornerstone of innovation in soft matter science and technology.

References

- Bremer, M., & Tarumi, K. (1991). Numerical evaluation of the relative value of dielectric anisotropy and order parameter in fluorinated nematic liquid crystals. Japanese Journal of Applied Physics, 30(8R), 1937.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

- Dabrowski, R., Kula, P., & Herman, J. (2014). High Birefringence Liquid Crystals. ChemInform, 45(38).

- Parish, A. J. (2007).

- Gauza, S., et al. (2004). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. Molecular Crystals and Liquid Crystals, 411(1), 241-252.

- Astolfi, P., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. Langmuir, 33(43), 12369-12378.

- Wu, S. T., et al. (2014).

- Salamon, P., et al. (2018). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv preprint arXiv:1807.05051.

- Gauza, S., et al. (2013).

- Chen, H., et al. (2023).

- Mabrouki, A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.

- Parish, A. J., & Wu, S. T. (2007). High Birefringence Liquid Crystals For Optical Communications. Molecular Crystals and Liquid Crystals, 477(1), 1-14.

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available from: [Link]

- Kirsch, P. (2015). Fluorine in liquid crystal design for display applications. Journal of Fluorine Chemistry, 177, 2-13.

- Gauza, S., et al. (2015).

- Urban, S., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(5), 2539-2548.

- Singh, R. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(13), 6069-6085.

- Oton, E., et al. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optics Express, 22(22), 26646-26651.

- Wang, Z., et al. (2021).

- Li, J., et al. (2014). Multifunctional Liquid Crystal Nanoparticles for Intracellular Fluorescent Imaging and Drug Delivery. ACS Nano, 8(3), 2427-2436.

- Ma, H., et al. (2009). Temperature characteristic of permittivity and splay elastic constant for fluorinated liquid crystal mixtures. Liquid Crystals, 36(6-7), 747-753.

-

Astolfi, P., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. Langmuir, 33(43), 12369-12378. Available from: [Link]

-

Wang, Z., et al. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. Biosensors, 11(9), 308. Available from: [Link]

- Imai, M., et al. (1993). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 37-52.

-

Kirsch, P. (2015). Fluorine in liquid crystal design for display applications. Journal of Fluorine Chemistry, 177, 2-13. Available from: [Link]

- Belyaev, V. V. (2001). Rotational viscosity γ1 of nematic liquid crystals. Physics-Uspekhi, 44(3), 255.

- Wang, Z., et al. (2021). Applications of liquid crystals in biosensing.

- Wang, L., et al. (2020).

- Zhang, R., et al. (2020). Application and Technique of Liquid Crystal-Based Biosensors. Biosensors, 10(2), 16.

- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.

- Zakharov, A. V., & Vakulenko, A. A. (1999). Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation. Physical Review E, 59(6), 6802-6807.

- Sheng, P. (1975). Introduction to the Elastic Continuum Theory of Liquid Crystals. In Introduction to Liquid Crystals (pp. 103-122). Springer, Boston, MA.

-

Ma, H., et al. (2009). Temperature dependence of physical constants in binary-fluorinated liquid crystal mixtures. Liquid Crystals, 36(6-7), 747-753. Available from: [Link]

- Kim, D. H., et al. (2015). Lyotropic liquid crystal systems in drug delivery: a review.

- Garg, G., Saraf, S., & Saraf, S. (2007). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 69(2), 171.

Sources

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Application and Technique of Liquid Crystal-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. "High Birefringence Liquid Crystals For Optical Communications" by Amanda Jane Parish [stars.library.ucf.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Distortion free energy density - Wikipedia [en.wikipedia.org]

- 23. sheng.people.ust.hk [sheng.people.ust.hk]

- 24. OPG [opg.optica.org]

- 25. STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL [lxxb.cstam.org.cn]

- 26. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. syncpoint.fr [syncpoint.fr]

An In-depth Technical Guide to CAS 76802-61-4: Properties, Synthesis, and Applications of a Key Liquid Crystal Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the compound identified by CAS number 76802-61-4. While primarily recognized for its application in materials science, specifically in the formulation of liquid crystal displays, the structural motifs present in this molecule—a fluorinated benzene ring and a pentylcyclohexyl group—are of significant interest in the broader field of medicinal chemistry and drug development. This document will delve into its chemical and physical properties, provide a detailed plausible synthesis protocol, explore its established applications, and discuss the potential relevance of its structural components in the context of pharmaceutical research.

Part 1: Core Properties and Synonyms

The compound with CAS number 76802-61-4 is a thermotropic liquid crystal, meaning its liquid crystal properties are dependent on temperature. It belongs to the class of nematic liquid crystals, where the constituent molecules exhibit long-range orientational order but no long-range positional order.

Synonyms and Identifiers

This compound is known by several names in scientific literature and commercial catalogs:

-

trans-4'-Pentylcyclohexyl-4-fluorobenzene

-

1-Fluoro-4-(4-pentylcyclohexyl)benzene[1]

-

trans-1-Fluoro-4-(4-n-pentylcyclohexyl)benzene

-

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Physicochemical Properties

A summary of the key physicochemical properties of CAS 76802-61-4 is presented in the table below. These properties are crucial for its application in liquid crystal displays, influencing factors such as operating temperature range, switching speed, and display contrast.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₅F | [1] |

| Molecular Weight | 248.38 g/mol | [1] |

| Melting Point | 34-36 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents such as toluene, ethanol, and dichloromethane. Insoluble in water. | |

| Chemical Structure |

Part 2: Synthesis Methodology

While specific proprietary synthesis methods may exist, a plausible and commonly employed route for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in both liquid crystals and pharmaceuticals.[2][3] An alternative approach could involve a Friedel-Crafts reaction.[4][5][6][7][8]

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of the target compound.

Caption: General workflow for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene.

Materials:

-

4-Fluorophenylboronic acid

-

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure trans-4'-Pentylcyclohexyl-4-fluorobenzene.

-

Recrystallization: Further purify the product by recrystallization from ethanol to obtain a white crystalline solid.

Part 3: Applications and Relevance

Established Application: Liquid Crystal Displays

The primary and well-established application of CAS 76802-61-4 is as a component in nematic liquid crystal mixtures for displays (LCDs).[9][10][11] The unique properties of fluorinated liquid crystals are crucial for the performance of modern displays.[9][10][11]

The incorporation of fluorine atoms into the liquid crystal molecule provides several advantages:

-

Dielectric Anisotropy: The high electronegativity of fluorine creates a strong dipole moment, which enhances the dielectric anisotropy of the liquid crystal mixture. This allows for lower operating voltages and reduced power consumption in displays.[9][10][11]

-

Viscosity: Fluorination can lead to a reduction in viscosity, resulting in faster switching times and reduced motion blur in displays.[9]

-

Chemical and Thermal Stability: The strong carbon-fluorine bond contributes to the overall stability of the molecule, leading to a longer operational lifetime for the display.[9][10]

The following diagram illustrates the basic principle of a twisted nematic (TN) liquid crystal display, where molecules like trans-4'-Pentylcyclohexyl-4-fluorobenzene are utilized.

Caption: Potential pharmacophoric features of the structural components of CAS 76802-61-4.

Part 4: Experimental Protocols for Characterization

For researchers working with CAS 76802-61-4 or similar liquid crystalline materials, proper characterization is essential. The following are standard experimental protocols for determining the key properties of nematic liquid crystals. [12][13][14][15][16][17][18][19][20]

Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). [12][13] Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Sample of CAS 76802-61-4

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan with a lid.

-

DSC Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 20 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 50 °C).

-

Hold the sample at this temperature for 5 minutes to ensure complete melting.

-

Cool the sample at the same rate back to the initial temperature.

-

Perform a second heating and cooling cycle to ensure thermal history is removed.

-

-

Data Analysis: Analyze the thermogram from the second heating scan to identify the endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions. The onset of the peak is typically taken as the transition temperature.

Protocol 2: Characterization of Nematic Texture by Polarized Optical Microscopy (POM)

Objective: To visually observe the nematic liquid crystal phase and its characteristic textures. [13][14] Materials and Equipment:

-

Polarizing optical microscope with a hot stage

-

Glass microscope slides and coverslips

-

Sample of CAS 76802-61-4

Procedure:

-

Sample Preparation: Place a small amount of the sample on a clean microscope slide.

-

Heating: Place the slide on the hot stage and heat it to a temperature above its clearing point to enter the isotropic liquid phase.

-

Cover Slip: Place a coverslip over the molten sample and press gently to create a thin film.

-

Cooling and Observation: Slowly cool the sample into the nematic phase while observing it through the crossed polarizers of the microscope.

-

Texture Identification: Observe the characteristic textures of the nematic phase, such as Schlieren or threaded textures. These textures arise from the different orientations of the liquid crystal director.

Conclusion

CAS 76802-61-4, or trans-4'-Pentylcyclohexyl-4-fluorobenzene, is a well-characterized liquid crystal with significant applications in display technology. Its synthesis, primarily via Suzuki-Miyaura coupling, is a robust and scalable process. While its direct biological activity has not been reported, the fluorinated and cyclohexylbenzene moieties within its structure are of considerable interest to the drug development community. The principles of incorporating such groups to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates are well-established. This guide has provided a comprehensive overview of this compound, from its fundamental properties and synthesis to its established applications and the potential relevance of its structural components in the broader scientific landscape.

References

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]

-

Fluorine in Liquid Crystal Design for Display Applications. (2023). ResearchGate. Retrieved from [Link]

-

Fluorine in liquid crystal design for display applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Liquid crystal. (n.d.). In Wikipedia. Retrieved from [Link]

-

Characterization of Liquid Crystals: A Literature Review. (2016). International Journal of Advanced Research. Retrieved from [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

-

Fluorinated Liquid Crystals for Active Matrix Displays. (1991). Molecular Crystals and Liquid Crystals. Retrieved from [Link]

-

Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2018). International Journal of Engineering & Technology. Retrieved from [Link]

-

Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). IEEE Transactions on Instrumentation and Measurement. Retrieved from [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (2021). ResearchGate. Retrieved from [Link]

-

Study of physical properties of mixed liquid crystal at phase transition. (2014). ResearchGate. Retrieved from [Link]

-

Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). ResearchGate. Retrieved from [Link]

-

Properties of liquid crystals (LC) mixtures. (2019). ResearchGate. Retrieved from [Link]

-

The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. (1996). Liquid Crystals. Retrieved from [Link]

-

Structure, properties, and some applications of liquid crystals. (1971). Applied Optics. Retrieved from [Link]

-

The Importance of Fluorine in the Life Science Industry. (2003). CHIMIA. Retrieved from [Link]

-

The Importance of Fluorine in the Life Science Industry. (2003). ResearchGate. Retrieved from [Link]

-

Liquid Crystals. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. Retrieved from [Link]

-

Biological aspects of fluorine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

[Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene]. (1971). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. Serie D: Sciences Naturelles. Retrieved from [Link]

-

Cyclohexylbenzene. (n.d.). In Wikipedia. Retrieved from [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. (2021). Chad's Prep. Retrieved from [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2007). ResearchGate. Retrieved from [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. Retrieved from [Link]

-

Types of pharmacophoric features and pharmacophore fit values of 17 training set compounds obtained by the LigandScout 4.2 software. (2021). ResearchGate. Retrieved from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2014). International Journal of Chemical Studies. Retrieved from [Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2012). Molecules. Retrieved from [Link]

-

Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (1998). ResearchGate. Retrieved from [Link]

-

Radiochemical Synthesis of Alkyl Geminal 18F‐Difluoroalkyl Motifs Mediated by Silver(I) Oxide. (2023). Angewandte Chemie International Edition. Retrieved from [Link]

-

Fluorinated pyrimidines. Part 4. Synthesis, properties and stereochemical conversion of the cis and trans isomers of 6-alkoxy-5-fluoro-5,6-dihydrouracils. (1984). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemijournal.com [chemijournal.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Liquid crystal - Wikipedia [en.wikipedia.org]

- 13. ipme.ru [ipme.ru]

- 14. ijmr.net.in [ijmr.net.in]

- 15. digibug.ugr.es [digibug.ugr.es]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure, properties, and some applications of liquid crystals* [opg.optica.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Phase Transition Temperatures of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermotropic phase transitions of the liquid crystal compound 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. In the absence of extensive published data for this specific molecule, this guide establishes a robust investigatory protocol using its well-characterized non-fluorinated analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), as a reference. We delve into the foundational principles of liquid crystal phases and provide detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) with hot-stage control. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This document is designed to be a self-validating system for researchers determining the mesomorphic properties of novel fluorinated liquid crystals, offering insights into the expected impact of fluorine substitution on phase behavior.

Introduction: The Significance of Fluorinated Liquid Crystals

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene belongs to a class of calamitic (rod-like) liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] The molecular structure, featuring a pentylcyclohexyl group linked to a fluorobenzene ring, is designed to induce mesophases. The introduction of fluorine is a key molecular engineering strategy in liquid crystal design. Compared to their non-fluorinated counterparts, fluorinated liquid crystals often exhibit modified properties such as altered dielectric anisotropy, viscosity, and phase transition temperatures.[2] These modifications are critical for applications in advanced materials and drug delivery systems, where precise control over the material's physical state in response to temperature is paramount.

This guide will focus on the experimental determination of the temperatures at which 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene transitions between its solid, liquid crystal, and isotropic liquid phases.

Theoretical Framework: Understanding Thermotropic Phase Transitions

Thermotropic liquid crystals exhibit phase transitions as a function of temperature.[3] For a compound like 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, the following phase sequence on heating is anticipated:

-

Crystalline (Cr): At low temperatures, the molecules are arranged in a highly ordered, three-dimensional lattice.

-

Nematic (N): Upon heating, the compound melts into the nematic phase. In this phase, the long-range positional order of the crystalline state is lost, and the molecules are free to move around as in a liquid.[4] However, they maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[1] This phase is characterized by its thread-like textures when viewed under a polarizing microscope.

-

Isotropic (I): With further heating, the thermal energy overcomes the forces maintaining orientational order. The material transitions into a true isotropic liquid, where molecules are randomly oriented and positioned.[4] The temperature of this transition is known as the clearing point.

Each of these transitions is associated with a specific enthalpy change (ΔH), which can be quantitatively measured.

Core Experimental Methodologies

The characterization of phase transitions in liquid crystals relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of the mesophases.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[5] By precisely monitoring the energy absorbed (endothermic) or released (exothermic) by a sample as it is heated or cooled, one can determine the temperatures and enthalpies of phase transitions.[6]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene into a standard aluminum DSC pan.[7] A microbalance should be used for precision.

-

Hermetically seal the pan to prevent any loss of material, especially if the transition to the isotropic phase is near its boiling point.[8]

-

Prepare an identical empty, hermetically sealed aluminum pan to serve as the reference.[8]

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a stable and non-reactive atmosphere.[7]

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the expected clearing point (e.g., 80°C).[9]

-

Hold the sample at this temperature for 2-5 minutes to ensure thermal equilibrium and erase any thermal history.

-

Cool the sample at the same rate (10°C/min) back to the starting temperature. A controlled cooling cycle is crucial for observing transitions that may exhibit supercooling, such as crystallization.[1]

-

-

Data Analysis:

-

The output from the DSC is a thermogram, a plot of heat flow versus temperature.

-

Endothermic events (e.g., melting, nematic-to-isotropic transition) will appear as peaks in the heating curve.

-

Exothermic events (e.g., crystallization) will appear as peaks in the cooling curve.

-

The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition (ΔH).

-

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Polarized Optical Microscopy (POM) with Hot Stage: Visual Identification of Phases

POM is an indispensable technique for the definitive identification of liquid crystal phases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[4] When observed between two crossed polarizers, this property produces characteristic textures that act as fingerprints for each mesophase.

-

Sample Preparation:

-

Place a small amount of the 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene onto a clean microscope slide.

-

Gently place a coverslip over the sample to create a thin film. The sample may be melted and cooled to ensure uniform spreading.

-

-

Microscope and Hot-Stage Setup:

-

Position the slide on a calibrated hot-stage apparatus (e.g., Mettler Toledo HS82/HS84 or Linkam LTS420) mounted on the stage of a polarizing microscope.[4][10]

-

Ensure the microscope's polarizer and analyzer are in the "crossed" position (90° to each other). In this configuration, an isotropic material (like the isotropic liquid phase) will appear black.

-

-

Thermal Program and Observation:

-

Slowly heat the sample from room temperature at a controlled rate (e.g., 2-5°C/min). A slower rate allows for better observation of texture changes at the transitions.

-